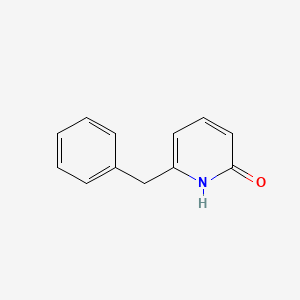

6-Benzylpyridin-2-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H11NO |

|---|---|

Molecular Weight |

185.22 g/mol |

IUPAC Name |

6-benzyl-1H-pyridin-2-one |

InChI |

InChI=1S/C12H11NO/c14-12-8-4-7-11(13-12)9-10-5-2-1-3-6-10/h1-8H,9H2,(H,13,14) |

InChI Key |

NEXYFEYISMLKMD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=CC(=O)N2 |

Origin of Product |

United States |

Synthetic Methodologies for 6 Benzylpyridin 2 Ol

Strategies for the Construction of the 6-Benzylpyridin-2-ol Core

Synthetic strategies for this compound primarily focus on two main approaches: the removal of a protecting group from a benzyloxy-substituted pyridine (B92270) and the direct formation of the benzyl-pyridine bond through cross-coupling reactions.

Catalytic Hydrogenation Approaches for Benzyloxy Precursors

Catalytic hydrogenation offers a mild and effective route for the deprotection of benzyl (B1604629) ethers, which can serve as precursors to this compound. This method typically involves the use of a hydrogen source in the presence of a suitable catalyst.

Palladium-on-carbon (Pd/C) is a widely utilized heterogeneous catalyst for the hydrogenolysis of benzyl protected alcohols and ethers cenmed.com. In the context of this compound synthesis, a common strategy involves the hydrogenation of a 6-benzyloxy-pyridin-2-ol derivative. The benzyloxy group is susceptible to hydrogenolysis, cleanly yielding the corresponding hydroxyl group.

For instance, the debenzylation of O-pyridyl benzyl ethers has been achieved under transfer hydrogenation conditions to afford 2-pyridones uni.lu. A related example demonstrates the hydrogenation of 6-[5-benzyloxy-2-(2,2,2-trifluoroethoxy)benzamidomethyl]-2(1H)-pyridone using 10% palladium on charcoal in a mixture of ethanol (B145695) and methanol (B129727) at approximately 20°C for 16 hours to yield the corresponding hydroxyl compound prepchem.com. Similarly, 5-(benzyloxy)-2-(hydroxymethyl)pyridin-4-ol (B181519) has been successfully hydrogenated using 5% palladium on activated carbon under 30 psi pressure uni.lu. These examples highlight the versatility of Pd/C in cleaving benzyl-oxygen bonds in pyridine-containing systems.

Table 1: Representative Palladium-on-Carbon Mediated Debenzylation Conditions

| Precursor Type | Catalyst System | Conditions | Outcome | Reference |

| 6-[5-benzyloxy-2-(2,2,2-trifluoroethoxy)benzamidomethyl]-2(1H)-pyridone | 10% Palladium on charcoal | 20°C, 16 hours, Ethanol/Methanol solvent | Debenzylation to hydroxyl compound | prepchem.com |

| 5-(benzyloxy)-2-(hydroxymethyl)pyridin-4-ol | 5% Palladium on activated carbon | 30 psi H₂ pressure | Debenzylation to hydroxyl compound | uni.lu |

| O-pyridyl benzyl ethers (general) | Palladium catalyst, hydrogen transfer conditions | Not specified (general conditions) | Debenzylation to 2-pyridones | uni.lu |

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions provide powerful tools for forming carbon-carbon bonds, offering direct routes to the this compound core by coupling a benzyl source with a functionalized pyridine.

The Negishi coupling reaction, a palladium-catalyzed cross-coupling of organozinc compounds with organic halides or triflates, is highly effective for forming carbon-carbon bonds, including those between sp² and sp³ hybridized carbons nih.govnih.gov. This methodology has been successfully applied to the synthesis of benzylpyridine moieties.

For instance, 2-benzylpyridine (B1664053) substrates, such as 2-benzyl-4-methylpyridine (B1615281) and 2-benzyl-5-methylpyridine, have been synthesized via Negishi coupling. These reactions involve the coupling of benzylzinc bromide (PubChem CID: 9856123) nih.gov with bromo-substituted pyridines like 2-bromo-4-methylpyridine (B133514) (PubChem CID: 2734087) nih.govfishersci.be and 2-bromo-5-methylpyridine (B20793) (PubChem CID: 564216) uni.lunih.gov, respectively americanelements.com. Palladium catalysts, such as Pd(PPh₃)₄, are commonly employed in these transformations nih.govsynhet.com. The reaction is known for its high yields, mild conditions, and broad functional group tolerance, including alkyne, cyano, ester, nitro, amine, ether, and hydroxyl groups synhet.com.

The Suzuki-Miyaura cross-coupling reaction, which involves the palladium-catalyzed coupling of organoboron compounds with organic halides or triflates, is a cornerstone in C(sp²)-C(sp²) bond formation cenmed.com. While direct examples for this compound are less common in the provided literature snippets, the principles are highly applicable to related pyridine systems and can be adapted for the synthesis of the target compound.

This reaction can facilitate the formation of benzyl-pyridine bonds by coupling a suitable halopyridine with a benzylboronic acid or ester, or vice versa. For example, the Suzuki-Miyaura cross-coupling has been used to synthesize 5-aryl-4-methylpyrimidines from arylboronic acids and 5-bromo-4-methylpyrimidine (B74025) fishersci.be. Furthermore, the methodology has enabled access to a wide range of diaryl benzylic amines by coupling alkyl amine-boranes with various aryl bromides, including electron-poor heteroaromatics such as pyridines . Studies have also shown the successful Suzuki cross-coupling between ring-substituted phenylboronic acids and dibromopyridines, such as 3,5-dibromo-2,4-dimethylpyridine (B1591026) and 3,5-dibromo-2,6-dimethylpyridine, demonstrating its utility in constructing substituted pyridine scaffolds fishersci.be. These findings suggest that a similar approach could be employed for this compound by selecting appropriate benzylboronic acid derivatives and bromopyridin-2-ol precursors.

Nickel-mediated coupling reactions offer an alternative to palladium catalysis for forming carbon-carbon bonds, particularly in Negishi-type couplings nih.govnih.gov. These reactions are valuable for their ability to form C(sp²)-C(sp³) bonds, which is crucial for the synthesis of this compound.

A notable example involves the nickel-catalyzed Negishi cross-coupling reaction of benzylzinc bromides with bromo-substituted nicotinates. Specifically, the reaction of (3-methoxybenzyl)zinc bromide with methyl 2-chloronicotinate successfully yielded the benzylated nicotinate (B505614) in 88% yield americanelements.com. This demonstrates the effectiveness of nickel catalysis in forming the benzyl-pyridine bond. Furthermore, nickel-catalyzed cross-coupling of aryl halides with benzyl zinc bromides has been explored for the creation of C(sp²)-C(sp³) bonds, utilizing well-defined nickel complexes as pre-catalysts under mild reaction conditions indiamart.com. Nickel catalysts such as Ni(PPh₃)₄, Ni(acac)₂, and Ni(COD)₂ can be employed in these transformations nih.gov.

Table 2: Representative Nickel-Mediated Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Yield | Reference |

| (3-methoxybenzyl)zinc bromide | Methyl 2-chloronicotinate | Nickel-catalyzed Negishi coupling | Benzylated nicotinate | 88% | americanelements.com |

Palladium-Catalyzed Decarboxylative Couplings

Palladium-catalyzed decarboxylative coupling reactions are a powerful class of transformations for forming carbon-carbon bonds, releasing carbon dioxide as a byproduct. These reactions typically involve the coupling of carboxylic acids or their derivatives with various electrophiles. For instance, palladium-catalyzed decarboxylative coupling of alkynyl carboxylic acids with benzyl halides or aryl halides has been reported to yield internal alkynes organic-chemistry.org. Similarly, palladium-catalyzed decarboxylative sp3–sp3 coupling of nitrobenzene (B124822) acetic esters has been developed under neutral conditions northwestern.edu. The generation of benzyl-palladium intermediates is a key aspect in some of these processes, facilitating the attachment of benzyl groups researchgate.net. While these methodologies demonstrate the broad utility of palladium-catalyzed decarboxylative couplings for constructing C-C bonds, including those involving benzyl moieties, direct examples specifically detailing the synthesis of this compound via this method were not explicitly found in the provided search results. However, the principles of forming a C-C bond between a pyridine precursor and a benzyl source via decarboxylation could potentially be adapted for the synthesis of this compound.

Metal-Free Synthetic Approaches

The development of metal-free synthetic routes is increasingly important due to concerns regarding metal contamination, cost, and toxicity.

An efficient and metal-free method for the synthesis of benzylpyridine derivatives involves the deoxygenation of benzylic alcohols using aqueous hydroiodic acid (PubChem CID: 24840) in acetic acid (PubChem CID: 176) researchgate.netacs.org. This reaction typically proceeds at elevated temperatures, such as 100 °C, and offers a practical and economical approach for transforming benzylic alcohols into their corresponding benzylpyridine counterparts researchgate.netacs.org. For example, 2-benzoylpyridine (B47108) (PubChem CID: 76367) can be converted to an alcohol intermediate, which then undergoes direct deoxygenation with hydroiodic acid to form a 2-((chlorophenyl)(phenyl)methyl)pyridine derivative acs.org. While this method is highly effective for constructing the benzyl moiety on a pyridine scaffold by removing an oxygen from a benzylic position, it is important to note that this compound already possesses a hydroxyl group on the pyridine ring. Therefore, this deoxygenation strategy would be applicable for forming the benzyl group from a benzylic alcohol precursor on a pyridine ring, rather than directly forming or retaining the pyridin-2-ol functionality.

Other Ring-Forming and Functionalization Methods

Beyond the specific approaches mentioned, general strategies for forming pyridine rings and introducing functional groups are relevant.

Optimization of Reaction Conditions and Process Parameters

Optimization of reaction conditions is crucial for maximizing yield, selectivity, and efficiency in organic synthesis. General strategies involve systematically varying parameters such as the nature and concentration of catalysts, choice of solvent, reaction temperature, and reaction time scielo.brchemrxiv.org. For instance, in some oxidative coupling reactions, silver(I) oxide has been identified as an efficient oxidant, and acetonitrile (B52724) as a "greener" solvent that balances conversion and selectivity, allowing for reduced reaction times scielo.brchemrxiv.org. Modern approaches to optimization increasingly leverage high-throughput experimentation (HTE) and machine learning (ML) to navigate complex reaction landscapes and identify optimal conditions with fewer experiments beilstein-journals.org. These tools can accelerate the discovery of efficient synthetic protocols for various chemical transformations, including C-C and C-N cross-coupling reactions beilstein-journals.org. While these principles are universally applicable to chemical synthesis, specific data or detailed research findings on the optimization of reaction conditions exclusively for the synthesis of this compound were not provided in the search results.

Considerations for Scalable Synthesis

Scalable synthesis refers to the ability to produce a compound in larger quantities, often moving from laboratory-scale to industrial production. Key considerations for scalability include cost-effectiveness, high yields, and the practicality of the process on a larger scale researchgate.net. Continuous flow chemistry has emerged as a significant advancement in scalable synthesis, offering several advantages over traditional batch processes scispace.comscielo.br. These advantages include improved heat and mass transfer, which can lead to better control over reaction parameters, enhanced safety due to smaller reaction volumes, and the potential for higher productivity scispace.comscielo.br. Continuous flow protocols have been successfully applied to various reactions, including the oxidation of 2-benzylpyridine (PubChem CID: 76366), demonstrating their utility for producing intermediates relevant to active pharmaceutical ingredients scispace.comscielo.br. Although the general benefits of continuous flow chemistry and other scalable synthesis strategies are well-documented, specific considerations or detailed process parameters for the large-scale production of this compound were not detailed in the provided search results.

Note on Data Tables: No specific numerical data regarding reaction yields, temperatures, or other quantitative parameters for the direct synthesis of this compound via the described methods were found in the provided search results. Therefore, interactive data tables cannot be generated.

Etherification Reactions

Etherification involves the conversion of a hydroxyl group into an ether linkage (-O-R'). For compounds containing a hydroxyl group, such as this compound, common synthetic routes for ether formation include the Williamson ether synthesis or reactions with specific benzylating agents. The Williamson ether synthesis typically involves the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with an alkyl halide or sulfonate organic-chemistry.orglibretexts.org.

Table 1: General Etherification Reaction Types Applicable to Hydroxyl-Containing Compounds

| Reaction Type | General Reactants | Catalyst/Conditions | Expected Product Type |

| Williamson Ether Synthesis | Alcohol + Alkyl Halide/Sulfonate | Base (e.g., NaH) | Ether |

| Benzylation with BnOPT | Alcohol + 2-Benzyloxy-1-methylpyridinium triflate | Warming | Benzyl Ether |

| Catalytic Etherification | Alcohol + Alcohol (or other hydroxyl source) | FeCl₃·6H₂O or FeCl₂·4H₂O with ligand (e.g., pyridine bis-thiazoline) | Symmetrical/Unsymmetrical Ether nih.gov |

Esterification Reactions

Esterification involves the reaction of a hydroxyl group with a carboxylic acid or its derivative to form an ester. The hydroxyl group of this compound can participate in such reactions. A widely utilized method is Fischer esterification, which involves the condensation of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically concentrated sulfuric acid scienceready.com.aubyjus.comlibretexts.org. This reaction is reversible, and the equilibrium can be shifted towards product formation by removing water or using an excess of one reactant byjus.com.

Alternatively, esters can be formed by reacting alcohols with acyl chlorides (acid chlorides) or acid anhydrides. These reactions are generally more vigorous and proceed at room temperature, producing the ester along with hydrogen chloride or a carboxylic acid, respectively libretexts.org. The hydroxyl group of this compound would be expected to react similarly to other alcohols or phenols in these esterification pathways ambeed.com.

Table 2: General Esterification Reaction Types Applicable to Hydroxyl-Containing Compounds

| Reaction Type | General Reactants | Catalyst/Conditions | Expected Product Type |

| Fischer Esterification | Alcohol + Carboxylic Acid | Acid catalyst (e.g., H₂SO₄), heat, reflux scienceready.com.aubyjus.com | Ester + Water |

| Reaction with Acyl Chloride | Alcohol + Acyl Chloride | Room temperature, often vigorous libretexts.org | Ester + HCl |

| Reaction with Acid Anhydride | Alcohol + Acid Anhydride | Warming (often slower than with acyl chlorides) libretexts.org | Ester + Carboxylic Acid |

Complexation Chemistry: Ligand Properties and Metal Interactions

Coordination chemistry involves the formation of complex compounds where a central metal atom or ion is bound to one or more ligands (atoms, ions, or molecules that donate electrons) libretexts.orgnumberanalytics.com. Ligands act as Lewis bases, donating electron pairs to the metal atom, which acts as a Lewis acid libretexts.org. The properties of these coordination complexes, including their color, solubility, absorption spectrum, and magnetic properties, are distinct from those of the individual metal and ligand libretexts.org.

This compound possesses potential donor atoms, specifically the nitrogen atom within the pyridine ring and the oxygen atom of the hydroxyl group. These features suggest that it could act as a ligand, potentially forming chelates if both donor atoms can coordinate to a single metal center, depending on the spatial arrangement and flexibility of the molecule. The stability and kinetic inertness of such complexes would depend on factors like the coordination number, the type of metal ion, and the nature of the metal-ligand bonds numberanalytics.com.

While the general principles of coordination chemistry are well-established libretexts.orgnumberanalytics.comnih.govatlanticoer-relatlantique.caplos.org, specific detailed research findings or data tables on the complexation chemistry of this compound with various metal ions were not identified in the provided search results. Therefore, its precise ligand properties and interactions with specific metals remain to be fully characterized in the context of the available information.

Photochemical Reactivity (if applicable)

Photochemical reactivity refers to the propensity of a chemical compound to undergo transformations when exposed to light, particularly ultraviolet or visible light witpress.commdpi.com. These reactions often involve the absorption of photons, leading to excited electronic states that can initiate chemical changes. Examples include photoinduced electron transfer, energy transfer, and various rearrangements or bond cleavages rsc.org.

In the broader context of organic compounds, photochemical reactions can play significant roles in atmospheric chemistry, such as the formation of ozone from volatile organic compounds (VOCs) under solar irradiation witpress.commdpi.com. However, specific research findings detailing the photochemical reactivity, quantum yields, or photolytic degradation pathways of this compound were not found in the provided search results. Therefore, comprehensive information on its photochemical behavior is not available within the scope of this article.

Table of Compounds and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 12222913 |

| 3-nitropyridin-2-ol | 101192-76-1 chem960.com (Note: CID 101192-76-1 is for 3-Pyridinol, 6-(phenylmethyl)-, which is 6-benzylpyridin-3-ol, not 3-nitropyridin-2-ol as cited in the search result. The search result ambeed.com mentions 3-nitropyridin-2-ol, but does not provide its CID. CID for 3-nitropyridin-2-ol is 134440.) |

| 2-benzyloxy-1-methylpyridinium triflate | Not directly found in PubChem. Often referred to as BnOPT in literature. |

The chemical compound this compound (PubChem CID: 12222913) nih.gov is characterized by a pyridine core substituted with a benzyl group at the 6-position and a hydroxyl group at the 2-position. This molecular architecture suggests a range of chemical behaviors, particularly concerning the reactivity of its hydroxyl functionality and the potential for coordination through its nitrogen and oxygen atoms.

Chemical Reactivity and Transformations of 6 Benzylpyridin 2 Ol

The hydroxyl group within the structure of 6-Benzylpyridin-2-ol is a primary site for chemical transformations, enabling reactions typical of alcohols and phenols, such as etherification and esterification.

Etherification Reactions

Etherification involves the conversion of a hydroxyl group into an ether linkage (-O-R'). For compounds like this compound, established synthetic methodologies can be employed. The Williamson ether synthesis, a common approach, entails the deprotonation of the alcohol to generate an alkoxide, which subsequently undergoes nucleophilic substitution with an alkyl halide or sulfonate organic-chemistry.orglibretexts.org.

Beyond the Williamson synthesis, other catalytic systems facilitate ether formation. For instance, 2-benzyloxy-1-methylpyridinium triflate (BnOPT) has been demonstrated to effectively convert various alcohols into their corresponding benzyl (B1604629) ethers organic-chemistry.orgorgsyn.org. Similarly, iron(II/III) chloride has been reported as a catalyst for the etherification of benzylic alcohols, yielding both symmetrical and unsymmetrical ethers organic-chemistry.orgnih.gov. While specific experimental data for the etherification of this compound were not identified in the available literature, the presence of its hydroxyl group indicates its likely participation in these general etherification pathways.

| Reaction Type | General Reactants | Catalyst/Conditions | Expected Product Type |

| Williamson Ether Synthesis | Alcohol + Alkyl Halide/Sulfonate | Strong Base (e.g., NaH) | Ether |

| Benzylation with BnOPT | Alcohol + 2-Benzyloxy-1-methylpyridinium triflate | Warming | Benzyl Ether |

| Catalytic Etherification | Alcohol + Alcohol (or other hydroxyl source) | FeCl₃·6H₂O or FeCl₂·4H₂O with ligand (e.g., pyridine (B92270) bis-thiazoline) organic-chemistry.orgnih.gov | Symmetrical/Unsymmetrical Ether |

Esterification Reactions

Esterification involves the reaction of a hydroxyl group with a carboxylic acid or its derivatives to form an ester. The hydroxyl group of this compound is amenable to such transformations. A classical method is the Fischer esterification, which proceeds via the condensation of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically concentrated sulfuric acid scienceready.com.aubyjus.comlibretexts.org. This reaction is reversible, and the equilibrium can be driven towards ester product formation by techniques such as water removal or the use of an excess of one reactant byjus.com.

Alternatively, esters can be synthesized through reactions between alcohols and acyl chlorides (acid chlorides) or acid anhydrides. These reactions are often more reactive, occurring at room temperature and yielding the ester alongside hydrogen chloride or a carboxylic acid, respectively libretexts.org. Given the chemical nature of this compound, its hydroxyl group is expected to undergo similar esterification reactions ambeed.com.

| Reaction Type | General Reactants | Catalyst/Conditions | Expected Product Type |

| Fischer Esterification | Alcohol + Carboxylic Acid | Acid catalyst (e.g., H₂SO₄), heat, reflux scienceready.com.aubyjus.com | Ester + Water |

| Reaction with Acyl Chloride | Alcohol + Acyl Chloride | Room temperature, often vigorous libretexts.org | Ester + HCl |

| Reaction with Acid Anhydride | Alcohol + Acid Anhydride | Warming (often slower than with acyl chlorides) libretexts.org | Ester + Carboxylic Acid |

Complexation Chemistry: Ligand Properties and Metal Interactions

Coordination chemistry focuses on the formation of complex compounds where a central metal atom or ion forms bonds with electron-donating species known as ligands libretexts.orgnumberanalytics.com. Ligands function as Lewis bases, donating electron pairs to the metal center, which acts as a Lewis acid libretexts.org. The resulting coordination complexes exhibit unique properties, including distinct color, solubility, absorption spectra, and magnetic characteristics, which differ from those of the individual metal and ligand components libretexts.org.

This compound possesses potential donor atoms, specifically the nitrogen atom within its pyridine ring and the oxygen atom of its hydroxyl group. These features suggest that the compound could function as a ligand, potentially forming chelate complexes if both donor atoms are appropriately positioned to coordinate to a single metal center. The stability and kinetic behavior of such complexes are influenced by factors including the coordination number of the metal, the specific metal ion involved, and the nature of the metal-ligand bonds numberanalytics.com.

Despite the general understanding of coordination chemistry principles libretexts.orgnumberanalytics.comnih.govatlanticoer-relatlantique.caplos.org, specific detailed research findings or quantitative data on the complexation chemistry of this compound with various metal ions were not identified in the conducted literature search. Consequently, the precise ligand properties and specific interactions of this compound with metals require further investigation beyond the scope of the currently available information.

Photochemical Reactivity (if applicable)

Photochemical reactivity describes a compound's susceptibility to undergo chemical changes upon exposure to light, particularly in the ultraviolet or visible regions of the electromagnetic spectrum witpress.commdpi.com. These reactions typically commence with the absorption of photons, leading to excited electronic states that can trigger subsequent chemical transformations, such as photoinduced electron transfer, energy transfer, and various molecular rearrangements or bond cleavages rsc.org.

In a broader chemical context, photochemical reactions are significant in processes like atmospheric chemistry, where volatile organic compounds (VOCs) contribute to ozone formation under solar irradiation witpress.commdpi.com. However, specific research findings detailing the photochemical reactivity, quantum yields, or photolytic degradation pathways of this compound were not found in the provided search results. Therefore, comprehensive information regarding its photochemical behavior is not available within this article.

Spectroscopic and Structural Characterization of 6 Benzylpyridin 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules by analyzing the magnetic properties of atomic nuclei, primarily hydrogen (¹H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N).

¹H NMR spectroscopy provides information on the number of chemically distinct protons, their electronic environments (chemical shifts), and their spatial relationships to neighboring protons (coupling patterns and constants) oregonstate.edu. For 6-Benzylpyridin-2-ol, distinct proton signals are expected from the pyridine (B92270) ring, the benzyl (B1604629) methylene (B1212753) group, and the aromatic protons of the benzyl group.

Expected ¹H NMR Chemical Shifts for this compound (Typical Ranges in ppm)

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity (Expected) | Integration (Expected) |

| Pyridine H-3 | 6.2 - 6.8 | Doublet of doublets | 1H |

| Pyridine H-4 | 7.0 - 7.5 | Triplet of doublets | 1H |

| Pyridine H-5 | 6.5 - 7.0 | Doublet of doublets | 1H |

| Benzyl -CH₂- | 3.8 - 4.5 | Singlet | 2H |

| Benzyl Aromatic H | 7.1 - 7.5 | Multiplet | 5H |

| Hydroxyl -OH | 9.0 - 13.0 (broad) | Broad singlet | 1H |

Pyridine Ring Protons : The protons on the pyridine ring (H-3, H-4, H-5) are expected to resonate in the aromatic region, typically between 6.0 and 8.0 ppm, influenced by the adjacent nitrogen and oxygen (or carbonyl in the pyridone tautomer) and the benzyl substituent. For 2-hydroxypyridine (B17775) (2-pyridone), typical ¹H NMR shifts include signals around 8.07 ppm (H-6), 7.98 ppm (H-3), 7.23 ppm (H-5), and 7.21 ppm (H-4) wikipedia.org. The benzyl group at position 6 would influence these shifts.

Benzyl Methylene Protons : The benzylic methylene (-CH₂-) protons are typically observed around 3.8-4.5 ppm due to their proximity to both the aromatic rings (pyridine and phenyl) oregonstate.educarlroth.com. They are expected to appear as a singlet if there is no chiral center or restricted rotation.

Benzyl Aromatic Protons : The protons on the phenyl ring of the benzyl group would typically appear as a multiplet in the aromatic region, usually between 7.1 and 7.5 ppm, similar to monosubstituted benzene (B151609) derivatives carlroth.com.

Hydroxyl Proton : The hydroxyl proton (-OH) signal is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding. It is typically observed as a broad singlet, often in the range of 9.0-13.0 ppm for acidic protons or protons involved in strong hydrogen bonding (e.g., in the lactim form) fu-berlin.de. In some cases, it might not be observed due to rapid exchange with residual water in the solvent chemicalbook.com.

Coupling constants (J values) between adjacent protons on the pyridine ring would further confirm their connectivity and relative positions. For instance, ortho-coupling constants (³J) are typically larger than meta-coupling constants (⁴J) netlify.app.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule, with each chemically distinct carbon atom giving rise to a unique signal. The chemical shifts are highly sensitive to the electronic environment of the carbon atom libretexts.org.

Expected ¹³C NMR Chemical Shifts for this compound (Typical Ranges in ppm)

| Carbon Environment | Chemical Shift (δ, ppm) |

| Pyridine C-2 | 150 - 165 |

| Pyridine C-3 | 110 - 125 |

| Pyridine C-4 | 130 - 145 |

| Pyridine C-5 | 115 - 130 |

| Pyridine C-6 | 140 - 155 |

| Benzyl -CH₂- | 30 - 45 |

| Benzyl Aromatic C (ipso) | 135 - 145 |

| Benzyl Aromatic C (ortho, meta, para) | 125 - 135 |

Pyridine Ring Carbons : The carbon atoms of the pyridine ring are expected to resonate in the aromatic region, typically between 110 and 165 ppm. For pyridine itself, C2 is around 150 ppm, C3 around 124 ppm, and C4 around 136 ppm testbook.com. The presence of the hydroxyl group at C2 (or carbonyl in the pyridone form) and the benzyl group at C6 will significantly influence these shifts. For 2-pyridone, ¹³C NMR shifts are reported as 155.9 ppm (C-2), 140.8 ppm (C-4), 138.3 ppm (C-6), 125.8 ppm (C-3), and 124.4 ppm (C-5) wikipedia.org.

Benzyl Methylene Carbon : The benzylic methylene carbon (-CH₂-) is typically observed in the range of 30-45 ppm, deshielded by the adjacent aromatic rings pdx.edu.

Benzyl Aromatic Carbons : The carbons of the phenyl ring in the benzyl group will appear in the aromatic region, typically between 125 and 145 ppm. The ipso carbon (C linked to the methylene) will generally be at a higher chemical shift than the ortho, meta, and para carbons libretexts.org.

¹⁵N NMR spectroscopy provides direct information about the nitrogen atom's electronic environment. While less sensitive than ¹H or ¹³C NMR due to the low natural abundance and small gyromagnetic ratio of ¹⁵N, it is highly valuable for nitrogen-containing compounds like pyridines researchgate.net.

Pyridine Nitrogen : The chemical shift of the pyridine nitrogen is highly sensitive to its electronic environment, protonation state, and substituents researchgate.netjapsonline.comacs.org. For pyridine, the ¹⁵N chemical shift is typically around -63 ppm (relative to nitromethane (B149229) at 0 ppm) acs.org. In this compound, the nitrogen is part of a 2-hydroxypyridine (or 2-pyridone) system. The tautomeric equilibrium between the lactim (2-hydroxypyridine) and lactam (2-pyridone) forms will significantly affect the ¹⁵N chemical shift. In the pyridone form, the nitrogen is part of an amide-like structure, and its chemical shift would be considerably deshielded compared to a simple pyridine, often appearing in the range of 150-200 ppm (relative to nitromethane) researchgate.net. The specific position and electronic nature of the benzyl group will also subtly influence this shift.

Two-dimensional (2D) NMR experiments are essential for unambiguous assignment of complex spectra and for establishing connectivity between atoms sdsu.eduyoutube.com.

Correlation Spectroscopy (COSY) : A ¹H-¹H COSY experiment reveals correlations between protons that are J-coupled (i.e., within 2 or 3 bonds). This would be used to map out the spin systems within the pyridine ring and the benzyl group, confirming which protons are adjacent to each other sdsu.eduresearchgate.net. For instance, it would show correlations between H-3/H-4 and H-4/H-5 on the pyridine ring, and between the aromatic protons of the benzyl group.

Heteronuclear Single Quantum Coherence (HSQC) : An HSQC experiment correlates protons directly bonded to carbons (¹JCH correlations). This allows for the assignment of each proton to its directly attached carbon atom. For this compound, it would link the pyridine ring protons to their respective carbons, the benzylic methylene protons to the benzylic carbon, and the benzyl aromatic protons to their carbons sdsu.eduresearchgate.net.

Heteronuclear Multiple Bond Correlation (HMBC) : An HMBC experiment identifies long-range heteronuclear correlations, typically between protons and carbons separated by two, three, or sometimes four bonds (²JCH, ³JCH, ⁴JCH). This is particularly useful for identifying quaternary carbons and for establishing connectivity across heteroatoms or between different molecular fragments blogspot.com. For this compound, HMBC would show correlations:

From the benzylic methylene protons to the ipso carbon of the phenyl ring and to C6 of the pyridine ring.

From pyridine protons to non-protonated carbons (like C2, C6, and the ipso carbon of the benzyl group) and to carbons further away within the pyridine ring.

From the hydroxyl proton (if observable) to C2 of the pyridine ring.

This compound, with its pyridine nitrogen and hydroxyl oxygen, can act as a ligand for metal ions. Upon coordination to a metal center, the electronic environment of the ligand atoms changes, leading to observable shifts in their NMR signals. These "coordination shifts" provide valuable information about the binding mode and the nature of the metal-ligand interaction nih.govacs.orgacs.orgresearchgate.net.

¹H and ¹³C NMR Coordination Shifts : When this compound coordinates to a metal, the electron density around the coordinating atoms (nitrogen and oxygen) is altered. This typically results in downfield shifts (deshielding) of the ¹H and ¹³C NMR signals of the atoms directly involved in coordination or in close proximity to the coordination site acs.orgresearchgate.net. For example, the protons and carbons of the pyridine ring, especially those near the nitrogen, would show significant changes. The benzylic protons and carbons might also experience some shift due to inductive effects propagating through the molecule.

¹⁵N NMR Coordination Shifts : ¹⁵N NMR is particularly sensitive to coordination. Upon binding to a metal, the ¹⁵N chemical shift of the pyridine nitrogen typically undergoes a significant negative (upfield) coordination shift, meaning the signal moves to a lower ppm value (more shielded) compared to the free ligand nih.gov. The magnitude of this shift depends on the type of metal ion, its oxidation state, and the other ligands in the coordination sphere, reflecting the change in electron density at the nitrogen atom upon complexation nih.gov. These shifts can range from 30 to 150 ppm nih.gov.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules, providing a "fingerprint" that is characteristic of the molecular structure and functional groups present nih.govuni-siegen.descirp.org.

O-H Stretching : In the 2-hydroxypyridine tautomer, a broad absorption band around 3200-3600 cm⁻¹ would be expected for the O-H stretching vibration, potentially influenced by intermolecular hydrogen bonding. In the 2-pyridone tautomer, this O-H stretch would be absent, and instead, an N-H stretch would be observed.

N-H Stretching : If the 2-pyridone tautomer is predominant, a characteristic N-H stretching vibration would be observed, typically around 3100-3400 cm⁻¹.

C=O Stretching : In the 2-pyridone (lactam) tautomer, a strong carbonyl (C=O) stretching absorption would be a prominent feature, typically appearing in the range of 1650-1700 cm⁻¹. This band is a key indicator of the pyridone form wikipedia.orgnist.gov.

C=N and C=C Aromatic Stretching : Both the pyridine ring and the benzyl phenyl ring will exhibit characteristic C=N and C=C stretching vibrations in the aromatic region, typically between 1450-1650 cm⁻¹. The pyridine ring vibrations are distinct from those of a simple benzene ring due to the presence of nitrogen nih.gov.

C-H Stretching : C-H stretching vibrations for aromatic protons (pyridine and benzyl) would appear in the region of 3000-3100 cm⁻¹. Aliphatic C-H stretches (from the benzylic methylene group) would be observed below 3000 cm⁻¹, typically around 2850-2970 cm⁻¹.

Out-of-Plane Bending Vibrations : Characteristic out-of-plane C-H bending vibrations in the fingerprint region (below 1000 cm⁻¹) can provide information about the substitution pattern of both the pyridine and phenyl rings.

Expected Vibrational Spectroscopy Bands for this compound (Typical Ranges in cm⁻¹)

| Functional Group/Vibration | Wavenumber (cm⁻¹) | Description |

| O-H stretch (lactim form) | 3200 - 3600 | Broad, indicative of hydroxyl group |

| N-H stretch (lactam form) | 3100 - 3400 | Characteristic of amide-like N-H |

| C-H stretch (aromatic) | 3000 - 3100 | Aromatic C-H bonds |

| C-H stretch (aliphatic) | 2850 - 2970 | Benzylic -CH₂- group |

| C=O stretch (lactam form) | 1650 - 1700 | Strong, characteristic of carbonyl group |

| C=C / C=N aromatic stretch | 1450 - 1650 | Ring stretching vibrations (pyridine, phenyl) |

| C-O stretch | 1000 - 1200 | Alcohol C-O stretch (lactim form) |

| C-H out-of-plane bend | 700 - 900 | Aromatic ring substitution patterns |

The presence and intensity of the O-H and C=O stretching bands, along with the N-H stretch, would be particularly informative for determining the predominant tautomeric form of this compound in a given phase or solvent wikipedia.orgacs.org.

Computational and Theoretical Investigations of 6 Benzylpyridin 2 Ol

Quantum Chemical Calculations

Quantum chemical calculations, primarily based on Density Functional Theory (DFT), are widely employed to elucidate the electronic structure and reactivity of organic molecules qulacs.orgchemrxiv.org. For 6-Benzylpyridin-2-ol, such calculations would provide fundamental information about its geometry, electronic distribution, and spectroscopic characteristics.

Geometry optimization is a crucial initial step in quantum chemical calculations, aiming to find the most stable arrangement of atoms (minimum energy conformer) for a given molecule mdpi.comut.ac.irarxiv.org. This process typically involves iterative adjustments of atomic positions until the forces on all atoms are close to zero mdpi.com. Common DFT methods used for this purpose include B3LYP and ωB97X, often coupled with various basis sets like 6-31G(d) or 6-311++G(d,p) chemrxiv.orgmdpi.comut.ac.irnih.gov.

Conformational analysis explores the different spatial arrangements (conformers) that a molecule can adopt due to rotation around single bonds mdpi.comresearchgate.net. For this compound, this would involve systematically varying dihedral angles, particularly those involving the benzyl (B1604629) group relative to the pyridin-2-ol moiety, to identify all energetically accessible conformers and their relative stabilities mdpi.comresearchgate.net. The energy differences between these conformers are critical for understanding the molecule's flexibility and preferred spatial orientations nih.gov.

Frontier Molecular Orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding a molecule's electronic properties, chemical reactivity, and charge transfer characteristics mdpi.comphyschemres.orgrsc.org. The HOMO represents the electron-donating ability, while the LUMO indicates the electron-accepting ability physchemres.orgnih.gov.

For this compound, DFT calculations would determine the energies and spatial distributions of its HOMO and LUMO. The energy gap (ΔE) between the HOMO and LUMO (E_LUMO - E_HOMO) is a key indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap often suggests higher reactivity mdpi.comphyschemres.orgresearchgate.net. The distribution of these orbitals across the molecular structure reveals the most probable sites for electrophilic and nucleophilic attacks mdpi.comnih.gov.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution and potential reactive sites on a molecule's surface uni-muenchen.deresearchgate.netnih.gov. The MEP at any point in space around a molecule reflects the force exerted on a positive test charge at that point by the molecule's nuclei and electrons uni-muenchen.demdpi.com.

MEP maps for this compound would typically show regions of negative potential (red/yellow), indicating areas rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), indicating electron-deficient areas prone to nucleophilic attack or hydrogen bonding interactions researchgate.netnih.govresearchgate.net. Such maps are crucial for predicting how the molecule might interact with other chemical species or biological targets nih.gov. DFT calculations, often at levels like B3LYP/6-31G(d) or B3LYP/6-311+G*, are commonly used to generate MEP surfaces researchgate.netmdpi.comresearchgate.net.

Computational methods can accurately predict various spectroscopic parameters, aiding in the characterization and identification of compounds like this compound.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT, typically at levels such as B3LYP/6-311++G(2d,p) nih.govschrodinger.com. These predictions help in assigning experimental NMR signals and gaining insights into conformational effects and local electronic environments schrodinger.comsavemyexams.comlibretexts.org.

IR Spectroscopy: Infrared (IR) spectra, which correspond to molecular vibrations, can be predicted by calculating vibrational frequencies using DFT nih.gov. These theoretical spectra can be compared with experimental data to confirm molecular structures, though calculated wavenumbers might be slightly higher than experimental values due to differences in physical states and the neglect of anharmonicity nih.gov.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) absorption spectra are predicted using Time-Dependent Density Functional Theory (TD-DFT) based on the optimized molecular geometry mdpi.comnih.gov. This provides information on absorption wavelengths and oscillator strengths, which are crucial for understanding the electronic transitions within the molecule mdpi.comrsc.orgnih.gov.

For heterocyclic compounds like this compound, studies on aromaticity and tautomeric stability are particularly relevant. Pyridin-2-ol derivatives can exist in different tautomeric forms (e.g., keto-enol tautomerism), and their relative stabilities are influenced by factors such as intramolecular hydrogen bonding and the aromaticity of the involved rings beilstein-journals.orgnih.govmdpi.comiastate.edu.

Computational studies would employ DFT to calculate the energy differences between possible tautomers of this compound, thereby determining the most stable form in different environments (e.g., gas phase, various solvents) beilstein-journals.orgnih.gov. Aromaticity can be quantified using indices like the Harmonic Oscillator Model of Aromaticity (HOMA) or through Nucleus Independent Chemical Shifts (NICS) calculations, which assess the degree of electron delocalization in cyclic systems mdpi.comnih.gov. These analyses provide insight into how the electronic structure contributes to the stability and chemical behavior of the compound nih.goviastate.edu.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations complement quantum chemical calculations by providing insights into the time-dependent behavior of molecules and their interactions with their environment semanticscholar.org. Unlike static quantum chemical calculations, MD simulations allow for the study of molecular motion, conformational changes, and interactions over time, typically ranging from nanoseconds to microseconds mdpi.commdpi.com.

For this compound, MD simulations could be used to:

Explore Dynamic Conformational Changes: Observe how the molecule's conformation changes over time at a given temperature, providing a more realistic picture of its flexibility than static optimization mdpi.com.

Investigate Solvent Effects: Simulate the molecule's behavior in different solvents to understand how solvent molecules interact with this compound and influence its structure and dynamics mdpi.com.

Study Interactions with Other Molecules: If this compound were to interact with a protein or another ligand, MD simulations would assess the stability of the complex, identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and calculate binding energies semanticscholar.orgmdpi.commdpi.comnih.gov.

MD simulations typically involve steps such as energy minimization, heating, equilibration, and a production run, often utilizing force fields to describe atomic interactions and software packages like AMBER or GROMACS semanticscholar.orgmdpi.commdpi.com. The results can include root-mean-square deviation (RMSD) plots to assess structural stability and root-mean-square fluctuation (RMSF) plots to identify flexible regions mdpi.com.

Applications of 6 Benzylpyridin 2 Ol in Chemical Science and Technology Non Clinical

Derivatives and Analogs of 6 Benzylpyridin 2 Ol

Synthesis of Substituted 6-Benzylpyridin-2-ol Derivatives

The synthesis of substituted this compound derivatives involves strategic functionalization of different parts of the molecule. This allows for the systematic exploration of how structural changes influence the compound's properties.

Functionalization of the Pyridine (B92270) Ring (e.g., halogenation, alkylation)

The pyridine ring of this compound can be modified through various reactions, although the inherent electron-deficient nature of the pyridine ring can make electrophilic substitution challenging, often requiring vigorous conditions and typically directing substitution to the C-3 position uoanbar.edu.iq. However, pyridin-2-ol, the tautomeric form of 2-pyridone, can act as an ambident nucleophile, reacting through both its oxygen and nitrogen atoms researchgate.net.

For halogenation , direct methods for N-protected pyridone derivatives have been reported, enabling regioselective monofluorination at the position opposite to the carbonyl group (e.g., C-5 in a 2-pyridone system) using reagents like N-fluorobenzenesulfonimide (NFSI) google.com. This approach could be adapted for this compound if it is in its 2-pyridone tautomeric form or can be converted to an N-protected pyridone.

Alkylation of the pyridine ring can be achieved through various strategies. For instance, ortho-alkylation of pyridine N-oxides with non-activated secondary alkyl bromides, catalyzed by palladium complexes, can yield 2-alkylpyridine derivatives beilstein-journals.org. This method might be applicable for introducing additional alkyl groups to the pyridine ring of this compound, potentially at the C-2 position (where the benzyl (B1604629) group is attached) or other positions depending on the precursor. C-H alkylation is a significant strategy for functionalizing pyridine rings beilstein-journals.org.

Modifications on the Benzyl Moiety (e.g., fluorination, halogenation)

The benzyl moiety of this compound offers sites for further functionalization, particularly through halogenation.

Fluorination of the benzylic C-H groups can be achieved directly. Methods include visible light-activated diarylketone catalysts that selectively abstract benzylic hydrogen atoms, enabling monofluorination or difluorination in the presence of a fluorine radical donor nih.gov. Another approach involves copper-catalyzed C-H fluorination using N-fluorobenzenesulfonimide (NFSI), followed by substitution of the resulting fluoride (B91410) with various nucleophiles nih.gov. The synthesis of fluorinated 2-benzylpyridine (B1664053) compounds has also been achieved using Negishi coupling reactions, highlighting a versatile route for introducing fluorine atoms into the benzyl group researchgate.net.

General halogenation methods applicable to alkylbenzenes can also be employed to introduce other halogens (e.g., chlorine, bromine) onto the benzyl ring.

Structural Elaboration of the Hydroxyl Group

The hydroxyl group at the 2-position of this compound is amenable to various structural elaborations, including etherification and esterification.

Etherification can be accomplished using the Williamson Ether Synthesis, which involves the deprotonation of the hydroxyl group followed by reaction with an alkyl halide organic-chemistry.org. Direct etherification of alcohols via hydroxyl group activation is also possible under acid-mediated conditions nih.gov. For instance, benzyl alcohols can be chemoselectively converted into their methyl or ethyl ethers using 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) in methanol (B129727) or ethanol (B145695) organic-chemistry.org. The phenolic oxygen of pyridin-2-ol can also undergo O-arylation depending on reaction conditions, arylating agents, and bases researchgate.net.

Esterification of the hydroxyl group is a common transformation. The classic Fischer esterification involves heating the alcohol with a carboxylic acid in the presence of an acid catalyst, typically concentrated sulfuric acid sparkl.melibretexts.org. Alternatively, esters can be prepared by reacting acid chlorides or anhydrides with the alcohol in the presence of a weak base, such as pyridine or triethylamine (B128534) pharmacy180.com. An efficient, metal-free approach for the oxidative esterification of benzylic alcohols utilizes basic ionic liquids, such as 1-ethyl-3-methylimidazolium (B1214524) acetate (B1210297) ([EMIM] OAc), with oxygen as the oxidant nih.gov.

Structure-Activity Relationship (SAR) Studies in a Chemical or Mechanistic Context

Structure-Activity Relationship (SAR) studies of this compound and its derivatives in a chemical or mechanistic context primarily focus on how structural variations influence fundamental chemical properties and reaction mechanisms, rather than biological outcomes. A key aspect of pyridin-2-ol chemistry is its tautomerism with 2-pyridone. This lactam-lactim tautomerism is a critical determinant of its chemical behavior.

The tautomeric equilibrium between 2-hydroxypyridine (B17775) (pyridin-2-ol) and 2-pyridone is highly dependent on solvent polarity and the nature of substituents on the pyridine ring, with polar solvents generally favoring the 2-pyridone form rsc.orgwikipedia.org. This tautomerism significantly impacts the compound's reactivity and its ability to act as a ligand in coordination chemistry rsc.orgwikipedia.org. For example, 2-pyridone can catalyze proton-dependent reactions and act as a ditopic receptor, with its tautomerism and utility as a ditopic receptor affecting reactions of activated esters with amines in nonpolar solvents wikipedia.org.

The pKa value of 2-pyridone (approximately 17 in DMSO) and the delocalized negative charge of its deprotonated pyridonate anion are important chemical descriptors rsc.org. Computational studies, such as Density Functional Theory (DFT), are often employed to elucidate the effects of structural changes on properties like aromaticity, basicity of nitrogen atoms, and the relative stability of different tautomeric forms mdpi.com. These studies provide insights into the intrinsic electronic and structural factors that govern the chemical behavior and mechanistic pathways of pyridin-2-ol derivatives. The spectral structure-activity relationship (S-SAR) analysis is a methodology that correlates molecular structural properties with observed activities, providing a framework to understand how subtle structural alterations can lead to changes in the mechanism of action in a chemical system uiowa.edu.

Advanced Synthetic Strategies for Complex Analogs

The synthesis of complex analogs of this compound often necessitates advanced synthetic strategies that go beyond simple functional group transformations. These strategies aim for high regioselectivity, stereoselectivity, and efficiency in constructing intricate molecular architectures.

Palladium-catalyzed cross-coupling reactions are frequently employed for building complex pyridine derivatives. For instance, the Negishi coupling reaction has been successfully utilized for the synthesis of fluorinated 2-benzylpyridine compounds, enabling the introduction of specific fluorine atoms onto the benzyl moiety researchgate.net. Similarly, palladium-catalyzed decarboxylative cross-couplings of 2-(2-azaaryl)acetates with aryl halides can be used to synthesize functionalized pyridines researchgate.net.

Regioselective synthesis is paramount for complex analogs. Examples include the regioselective synthesis of 2,6-disubstituted pyridines through palladium-catalyzed denitrogenation of pyridotriazoles rsc.org. Another advanced approach involves modifying reaction conditions to alter regioselectivity, such as the regioselective synthesis of 2-substituted pyridines from the reactions of benzynes with pyridine N-oxides rsc.org.

The development of "controllable/divergent synthetic strategies" allows chemists to obtain different, structurally distinct products from the same starting material by carefully controlling reaction conditions, including ligands, metal catalysts, solvents, temperature, and the presence of acids or bases beilstein-journals.org. One-pot multi-component reactions and metal-catalyzed C-H functionalization are also considered advanced strategies for the efficient construction and functionalization of pyridine ring systems beilstein-journals.orgacs.orgorganic-chemistry.orgacsgcipr.org. These methods minimize purification steps and maximize atom economy, which is crucial for synthesizing complex molecules.

Isolation and Comprehensive Characterization of Novel Derivatives

The isolation and comprehensive characterization of novel this compound derivatives are critical steps to confirm their chemical structure, purity, and properties.

Isolation techniques commonly employed include:

Extraction: Liquid-liquid extraction using suitable organic solvents (e.g., dichloromethane) is often used to separate the product from the reaction mixture wikipedia.org.

Filtration: Used to remove solid impurities, catalysts (e.g., palladium on carbon), or byproducts wikipedia.org.

Concentration: Evaporation of solvents under reduced pressure to obtain crude products wikipedia.org.

Chromatography: Flash chromatography on silica (B1680970) gel is a widely used technique for purifying organic compounds, allowing separation based on polarity colab.ws.

Crystallization: Recrystallization from appropriate solvent systems is a common method to obtain pure, crystalline solid products google.com.

Comprehensive characterization of novel derivatives typically involves a suite of spectroscopic and analytical techniques to unequivocally confirm their structure and purity:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Provides information on the number, type, and connectivity of hydrogen atoms colab.ws.

¹³C NMR: Reveals the carbon skeleton and different carbon environments colab.ws.

DEPT (Distortionless Enhancement by Polarization Transfer): Helps differentiate between CH₃, CH₂, CH, and quaternary carbons colab.ws.

2D NMR (e.g., H,H-COSY, C,H-COSY): Provides connectivity information between protons (COSY) and between protons and carbons (HSQC/HMBC), essential for complex structures colab.ws.

Mass Spectrometry (MS):

High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, allowing for the determination of the elemental composition of the compound colab.ws.

Electrospray Ionization Mass Spectrometry (ESI-MS): Commonly used for molecular weight determination and to confirm the presence of the desired molecular ion wikipedia.org.

Infrared (IR) Spectroscopy: Identifies characteristic functional groups present in the molecule (e.g., O-H stretch, C=O stretch for pyridone tautomer, C=N, C=C aromatic stretches) researchgate.netcolab.ws.

X-ray Crystallography: Provides a definitive three-dimensional structure of crystalline compounds, including bond lengths, bond angles, and stereochemistry researchgate.netmdpi.com. This technique is invaluable for confirming complex molecular architectures and tautomeric forms in the solid state.

Elemental Analysis: Determines the percentage composition of carbon, hydrogen, nitrogen, and other elements, which is compared to the calculated theoretical values for the proposed structure researchgate.net.

These characterization methods collectively provide robust evidence for the successful synthesis and structural identity of novel this compound derivatives.

Analytical Methodologies for 6 Benzylpyridin 2 Ol Characterization and Detection

Sample Preparation and Extraction Methods

Sample preparation is a critical preliminary step in analytical chemistry, aiming to isolate the analyte of interest from complex matrices and concentrate it to a detectable level. For 6-Benzylpyridin-2-ol, various extraction techniques can be employed, primarily depending on the sample matrix (e.g., solid, liquid) and the required sensitivity.

Solid-Phase Extraction (SPE) is a widely used sample preparation technique that separates analytes from a matrix by their differential partitioning between a liquid sample and a solid sorbent. This method is highly versatile and can be adapted for various compounds, including pyridinols. SPE offers significant advantages such as reduced solvent consumption, improved analyte recovery, and effective matrix clean-up, which is crucial for minimizing interferences in subsequent analytical detection.

For compounds similar to this compound, such as 3,5,6-trichloro-2-pyridinol (B117793) (TCP), dispersive solid-phase extraction (DSPE) has been successfully applied for clean-up of soil extracts using activated carbon as the adsorbent rsc.orgrsc.orgresearchgate.net. This indicates that sorbents with strong adsorptive properties, capable of interacting with the aromatic and polar functionalities of this compound, would be suitable. The choice of sorbent (e.g., C18, polymeric phases like polystyrol-divinylbenzene copolymer, or specialized adsorbents like activated carbon) depends on the polarity and chemical nature of the analyte and matrix. For instance, a polystyrol-divinylbenzene copolymer (Isolute 101) has been utilized for SPE of TCP from urine samples following steam distillation nih.gov. Furthermore, molecularly imprinted polymers (MIPs) have demonstrated high selectivity for pyridine (B92270) carboxylic acid herbicides in milk samples, suggesting their potential for highly specific extraction of this compound if a tailored MIP can be synthesized nih.gov.

The efficiency of SPE for this compound would be influenced by parameters such as the type and volume of the extraction solvent, the pH of the sample, and the amount of sorbent used . Optimizing these parameters is essential to achieve high recovery and effective matrix removal.

Liquid-Liquid Extraction (LLE) is a fundamental separation technique based on the differential solubility of an analyte between two immiscible liquid phases. It is often employed for the extraction of organic compounds from aqueous samples. For this compound, LLE would involve selecting an organic solvent that effectively partitions the compound from an aqueous phase, while leaving polar matrix components behind.

Examples from related compounds demonstrate the applicability of LLE. For instance, 3,5,6-trichloro-2-pyridinol (TCP) has been extracted from human urine samples using a mixture of dichloromethane (B109758) and ethyl acetate (B1210297) (20:80, v/v) nih.gov. This suggests that solvent mixtures offering a balance of polarity might be effective for this compound, which possesses both a hydrophobic benzyl (B1604629) group and a somewhat polar pyridinol moiety.

Advanced LLE techniques, such as vortex-assisted surfactant-enhanced-emulsification liquid-liquid microextraction (VSLLME), have been developed for the determination of 3,5,6-trichloro-2-pyridinol in water samples researchgate.netnih.gov. In such methods, parameters like the extraction solvent (e.g., 1-undecanol), surfactant type (e.g., Triton X-114), vortex time, and the addition of salts (e.g., NaCl) or acids (e.g., acetic acid) are optimized to enhance extraction efficiency researchgate.netnih.gov. Ionic liquids have also been explored as extraction agents for pyridine compounds, offering an alternative to traditional volatile organic solvents google.com.

The selection of the organic solvent for this compound would depend on its specific solubility characteristics, which can be influenced by pH due to the potential for protonation or deprotonation of the pyridinol nitrogen or the hydroxyl group.

Soxhlet extraction is a continuous solid-liquid extraction method particularly suited for extracting compounds from solid matrices where the analyte has limited solubility in the chosen solvent. This technique involves repeated washing of the solid sample with fresh, distilled solvent, ensuring thorough extraction over time york.ac.uk.

For effective Soxhlet extraction, the solid material containing this compound should ideally be ground finely to maximize the surface area for solvent contact york.ac.uk. The process cycles continuously, with the solvent vaporizing, condensing, dripping through the sample, and then returning to the solvent flask, carrying the extracted compound. This ensures that the analyte is progressively concentrated in the solvent flask york.ac.uk.

Liquid-Liquid Extraction (LLE)

Method Development and Validation According to Academic and Regulatory Standardschem960.com

The development and validation of analytical methods for this compound are crucial to ensure that the method is suitable for its intended purpose, providing reliable and accurate results. This process typically adheres to guidelines set by regulatory bodies such as the International Council for Harmonization (ICH), which outlines key validation parameters ijsrst.comresearchgate.netacs.orgresearchgate.net.

Key validation parameters include:

Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range. For pyridine derivatives, linear calibration curves are commonly established across relevant concentration ranges researchgate.netnih.govnih.govnih.govresearchgate.net.

Accuracy: The closeness of agreement between the value which is accepted either as a true value or an accepted reference value and the value found. Recovery studies are typically performed by spiking known amounts of the analyte into a blank matrix researchgate.netnih.govnih.govresearchgate.net.

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision) nih.govnih.govnih.govresearchgate.net. Relative Standard Deviation (RSD) is a common metric for precision researchgate.netnih.govnih.govnih.govresearchgate.net.

Detection Limit (LOD): The lowest concentration of analyte in a sample that can be detected but not necessarily quantified.

Quantitation Limit (LOQ): The lowest concentration of analyte in a sample that can be determined with acceptable accuracy and precision. LOD and LOQ are crucial for trace analysis rsc.orgrsc.orgresearchgate.netnih.govnih.govresearchgate.net.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This demonstrates the reliability of the method during normal usage ijsrst.comresearchgate.net.

For example, a validated RP-HPLC method for a novel synthetic pyridine derivative demonstrated linearity, precision, accuracy, LOD, and robustness according to ICH guidelines ijsrst.comresearchgate.net. Similarly, methods for 3,5,6-trichloro-2-pyridinol in water and urine samples have reported detailed validation data, including linear ranges, limits of detection, and relative standard deviations (RSDs) for precision and recovery researchgate.netnih.govnih.gov.

Table 1: Example Validation Parameters for Pyridinol Derivatives (Illustrative)

| Parameter | Range/Value (Example from Literature) | Reference |

| Linearity (r²) | 0.9991 – 0.9995 (for 3,5,6-trichloro-2-pyridinol in water) | nih.gov |

| LOD | 0.05 – 0.12 µg/L (for 3,5,6-trichloro-2-pyridinol in water) | nih.gov |

| LOQ | 0.1 µg/L (for 3,5,6-trichloro-2-pyridinol in urine) | nih.gov |

| Recovery (Accuracy) | 89.4% – 114% (for 3,5,6-trichloro-2-pyridinol in soil) | researchgate.net |

| Precision (RSD) | 0.26% – 2.62% (for 3,5,6-trichloro-2-pyridinol in water, n=6) | nih.gov |

| Precision (RSD) | <15% (intra- and inter-day for 3,5,6-trichloro-2-pyridinol in urine) | nih.gov |

The development of an analytical method for this compound would involve selecting appropriate chromatographic (e.g., HPLC, GC) or spectroscopic techniques, optimizing conditions (e.g., mobile phase, column, detector wavelength), and then systematically validating the method against these established criteria to ensure its fitness for purpose.

Future Research Directions and Perspectives

Exploration of Novel and Greener Synthetic Pathways

The development of more sustainable and efficient synthetic routes to 6-Benzylpyridin-2-ol and its derivatives is a critical future research direction. Current trends in pyridine (B92270) synthesis emphasize green protocols, including multicomponent one-pot reactions, the use of green catalysts, environmentally friendly solvents, solvent-free conditions, and energy-efficient methods such as ultrasonic and microwave-assisted synthesis.

Catalytic Approaches: Future work could focus on developing highly selective and efficient catalytic systems for the direct functionalization of pyridine rings or the construction of the this compound scaffold from simpler precursors. This might involve exploring novel transition metal catalysts or, ideally, metal-free organocatalytic systems, as seen in the synthesis of phenols using N-benzylpyridin-2-one as a catalyst.

Biomass-Derived Precursors: Investigating the synthesis of this compound from biomass-derived feedstocks presents a promising avenue for sustainable production, drawing inspiration from electrochemical syntheses of other pyridinols from furfurylamine.

Flow Chemistry and Continuous Processes: Implementing flow chemistry techniques could enable safer, more efficient, and scalable production of this compound, minimizing waste and reaction times.

Development of New Chemical Transformations and Reactivity Profiles

Understanding and expanding the chemical transformations and reactivity profiles of this compound is crucial for its utility. The compound's tautomeric equilibrium between the 2-hydroxypyridine (B17775) and 2-pyridone forms offers unique opportunities for selective reactions. ctdbase.orgchemchart.commdpi-res.comnih.gov

Selective Functionalization: Research could explore methods for selective functionalization of the pyridine ring, the benzyl (B1604629) moiety, or the hydroxyl group. This includes developing novel C-H functionalization strategies, potentially leveraging the pyridin-2-ol motif as a directing group, as observed in metal-mediated C-H functionalization using pyridin-2-ol.

Exploiting Tautomerism: Further studies are needed to precisely control the tautomeric equilibrium and exploit the distinct reactivity of each form (lactam vs. lactim) for specific synthetic outcomes, such as nucleophilic substitutions or coupling reactions.

Redox Chemistry: Investigating new oxidation and reduction pathways specific to this compound could lead to novel derivatives with altered properties or bioactivities.

Advanced Computational Modeling for Predictive Chemistry and Design

Computational chemistry plays an increasingly vital role in accelerating chemical discovery. For this compound, advanced computational modeling can provide invaluable insights.

Tautomerism and Conformational Analysis: Detailed quantum chemical calculations (e.g., DFT) can further elucidate the tautomeric preferences and conformational landscapes of this compound in different environments (gas phase, solution, solid state), building upon existing studies for pyridones-pyridinols. chemchart.com

Reaction Mechanism Elucidation: Computational studies can predict reaction pathways, transition states, and activation energies for novel transformations, guiding experimental design and optimizing reaction conditions.

Property Prediction and Virtual Screening: Quantitative Structure-Activity Relationship (QSAR) and molecular docking studies can be employed to predict physicochemical properties, potential biological activities, and interactions with molecular targets, facilitating the rational design of new analogs. mdpi-res.com Furthermore, computational tools can predict ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties, aiding in the early stages of compound design.

Design and Synthesis of Chemically Diverse Analogs for Structure-Property Relationship Studies

A systematic approach to designing and synthesizing chemically diverse analogs of this compound is essential for establishing comprehensive structure-property relationships (SPR).

Substituent Effects: Varying substituents on the benzyl group (e.g., electron-donating or withdrawing groups, steric bulk) and at different positions on the pyridine ring will allow researchers to map how structural changes influence properties such as tautomeric equilibrium, lipophilicity, reactivity, and potential biological or material science applications. mdpi-res.com

Isomeric Variations: Exploring other positional isomers of benzylpyridinols could reveal distinct chemical behaviors and applications.

Hybrid Molecules: Synthesizing hybrid molecules incorporating the this compound scaffold with other known pharmacophores or functional groups could lead to compounds with enhanced or novel properties.

Investigation of Emerging Applications in Catalysis and Materials Science

The unique structural features of this compound suggest its potential in emerging applications, particularly in catalysis and materials science.

Ligands in Catalysis: Pyridonates are recognized as versatile ligands in transition metal coordination chemistry and catalysis, especially for hydrofunctionalization and C-H activation reactions. Future research can explore this compound as a novel ligand in various catalytic systems, potentially enabling more efficient and selective organic transformations.

Metal-Organic Frameworks (MOFs): The rigid aromatic structure of pyridinols makes them suitable building blocks for designing MOFs. This compound could be incorporated into new MOF structures, potentially leading to materials with tailored porosity, adsorption properties, or catalytic sites for gas storage, separation, or heterogeneous catalysis.

Functional Materials: Exploring the incorporation of this compound into polymers or other advanced materials could lead to novel functional materials with specific optical, electronic, or sensing properties.

Contribution to Sustainable Chemical Processes and Methodologies

Research into this compound can significantly contribute to the broader goals of sustainable chemistry.

Waste Reduction and Atom Economy: Focusing on synthetic methods that minimize byproducts and maximize atom economy will reduce waste generation.

Energy Efficiency: Developing reactions that proceed under milder conditions (lower temperatures, ambient pressure) or utilize less energy-intensive activation methods (e.g., photocatalysis) aligns with energy efficiency goals.

Safer Chemistry: Designing processes that avoid hazardous reagents and solvents, and developing products with inherently lower toxicity, will enhance process safety and reduce environmental impact.

Circular Economy: Investigating the recyclability of catalysts or reagents used in this compound synthesis and transformations will contribute to a more circular chemical economy.

Q & A

Basic Research Questions

Q. What are the recommended synthesis methods for 6-Benzylpyridin-2-ol, and how can reaction conditions be optimized for yield and purity?

- Methodology : Synthesis typically involves functionalizing pyridine derivatives via benzylation or hydroxylation. For example, analogs like 2-(6-Methylpyridin-2-yl)propan-2-ol are synthesized using palladium-catalyzed cross-coupling or nucleophilic substitution . Optimize conditions by:

- Varying catalysts (e.g., Pd(PPh₃)₄ for coupling reactions).

- Adjusting solvent polarity (e.g., 1,4-dioxane for improved solubility).

- Controlling temperature (e.g., 100°C for 1 hour to enhance reaction rates).

Q. How should researchers handle and store this compound to ensure safety and stability during experiments?

- Safety Protocols :

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact .

- Store in sealed containers under dry, ventilated conditions to prevent hydrolysis or oxidation .

- Stability : Avoid exposure to light, moisture, and high temperatures. For analogs like 6-(Benzyloxy)pyridin-3-OL, refrigeration at 4°C is advised for long-term storage .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

- Techniques :

- NMR : Analyze aromatic proton signals (δ 7.0–8.5 ppm for pyridine protons) and hydroxyl group shifts (broad peak near δ 5–6 ppm) .

- IR : Identify O–H stretches (~3200 cm⁻¹) and C–N/C–O vibrations (1200–1600 cm⁻¹) .

- MS : Confirm molecular ion peaks (e.g., m/z 201 for C₁₂H₁₁NO) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound analogs across different studies?

- Approach :

Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

Structural Validation : Re-synthesize disputed analogs and verify purity via HPLC or X-ray crystallography (e.g., as done for 6-Benzyl-3-[(6-chloropyridine)carboxamido]pyrazolo[3,4-b]pyridine-2-thione) .

Contextual Factors : Assess differences in assay conditions (e.g., pH, cell lines) that may alter activity profiles .

Q. What strategies are recommended for designing experiments to study the structure-activity relationships (SAR) of this compound derivatives?

- Experimental Design :

- Substitution Patterns : Synthesize derivatives with varying substituents (e.g., halogens, alkyl groups) on the benzyl or pyridine rings. For example, 4-Amino-6-bromopyridin-2-ol shows altered reactivity due to bromine’s electron-withdrawing effects .

- Biological Assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR to quantify binding affinities .

- Data Interpretation : Use cheminformatics tools (e.g., molecular docking) to correlate structural features (e.g., logP, H-bond donors) with activity .

Q. How should researchers approach the analysis of this compound’s interactions with biological targets, and what computational methods complement experimental findings?

- Methodology :

- Experimental : Perform isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔG, ΔH) .

- Computational :

- Molecular Dynamics (MD) : Simulate binding stability in solvated systems (e.g., using GROMACS).

- QSAR Modeling : Train models on datasets of pyridine derivatives to predict IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.